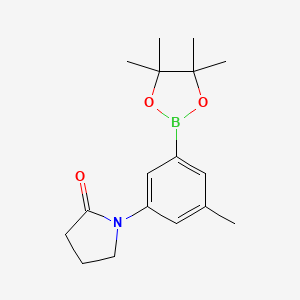

3-Methyl-5-(2-oxo-1-pyrrolidinyl)phenylboronic Acid Pinacol Ester

Description

Properties

Molecular Formula |

C17H24BNO3 |

|---|---|

Molecular Weight |

301.2 g/mol |

IUPAC Name |

1-[3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidin-2-one |

InChI |

InChI=1S/C17H24BNO3/c1-12-9-13(18-21-16(2,3)17(4,5)22-18)11-14(10-12)19-8-6-7-15(19)20/h9-11H,6-8H2,1-5H3 |

InChI Key |

VOTKBGPIMSIUSM-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)N3CCCC3=O)C |

Origin of Product |

United States |

Preparation Methods

Synthesis of Arylboronic Acid Pinacol Ester Core

The arylboronic acid pinacol ester is prepared by esterification of the corresponding arylboronic acid with pinacol in anhydrous organic solvents such as diethyl ether or acetonitrile. The reaction is typically catalyzed or facilitated by drying agents like magnesium sulfate to remove water formed during esterification.

| Step | Reagents & Conditions | Notes | Yield |

|---|---|---|---|

| Esterification | Arylboronic acid + Pinacol + MgSO4 in diethyl ether or acetonitrile | Reflux at ~80 °C for 24 h | Up to 85% |

For example, 4-(hydroxymethyl)phenylboronic acid was reacted with pinacol and magnesium sulfate in acetonitrile under reflux for 24 hours to yield the pinacol ester in 85% yield.

After reaction completion, the solvent is evaporated, and the crude product is dissolved in dichloromethane, filtered, and purified by column chromatography if necessary.

Alternative Synthetic Routes and Catalytic Systems

Borylation of Aryl Halides: Using bis(pinacolato)diboron (B2pin2) and palladium catalysts under mild conditions to generate arylboronic acid pinacol esters directly from aryl halides.

Use of MgBr2 or MgSO4 as drying agents during esterification to improve yield and purity of the boronic ester.

Solvent Effects: Cyclopentyl methyl ether (CPME) has been reported to improve yields in certain borylation reactions compared to tetrahydrofuran (THF).

Reaction Scheme Summary

| Step | Reaction Type | Reagents | Conditions | Outcome |

|---|---|---|---|---|

| 1 | Esterification | Arylboronic acid + Pinacol + MgSO4 | Reflux in Et2O or MeCN, 24 h | Arylboronic acid pinacol ester |

| 2 | Functionalization | Halogenated pyrrolidinone + Arylboronic acid pinacol ester + Pd catalyst + Base | 100 °C, inert atmosphere, 3-20 h | 3-Methyl-5-(2-oxo-1-pyrrolidinyl)phenylboronic acid pinacol ester |

Characterization and Purification

Purification: Silica gel chromatography using hexane/ethyl acetate gradients is standard to isolate pure boronic esters.

Characterization: Confirmed by ^1H NMR, ^13C NMR, and ^11B NMR spectroscopy. For example, ^11B NMR typically shows a signal around δ 33 ppm for boronic acid pinacol esters.

Yields: Reported yields range from 50% to 87%, depending on reaction conditions and purification methods.

Summary Table of Key Preparation Parameters

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-(2-oxo-1-pyrrolidinyl)phenylboronic Acid Pinacol Ester undergoes various types of chemical reactions, including:

Oxidation: The boronic ester can be oxidized to form the corresponding boronic acid.

Reduction: Reduction reactions can convert the boronic ester back to the parent boronic acid.

Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Substitution reactions typically involve nucleophiles like amines or alcohols.

Major Products Formed

The major products formed from these reactions include the corresponding boronic acids, substituted boronic esters, and various functionalized derivatives .

Scientific Research Applications

3-Methyl-5-(2-oxo-1-pyrrolidinyl)phenylboronic Acid Pinacol Ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-5-(2-oxo-1-pyrrolidinyl)phenylboronic Acid Pinacol Ester involves its ability to form stable complexes with various molecular targets. The boronic ester group can interact with hydroxyl groups in biological molecules, leading to the inhibition of enzyme activity or the modulation of biological pathways . The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a versatile tool in both synthetic and medicinal chemistry .

Comparison with Similar Compounds

Solubility Profiles

Pinacol esters of boronic acids generally exhibit superior solubility in organic solvents compared to their parent acids. Key findings from solubility studies include:

- Chloroform : Highest solubility for both pinacol esters and azaesters (e.g., 3-methyl-5-(2-oxo-1-pyrrolidinyl)phenylboronic acid pinacol ester shows ~0.8 mole fraction solubility at 25°C) .

- Hydrocarbons : Lowest solubility (<0.1 mole fraction) due to low polarity .

- Polar solvents (acetone, ether) : Intermediate solubility, with pinacol esters showing less variability between solvents than azaesters .

Table 1: Solubility Comparison in Select Solvents

| Compound | Chloroform (mole fraction) | Acetone (mole fraction) | Methylcyclohexane (mole fraction) |

|---|---|---|---|

| Phenylboronic acid | 0.25 | 0.45 | <0.05 |

| Pinacol ester (e.g., target compound) | 0.82 | 0.78 | 0.08 |

| Azaester (e.g., HPAP*) | 0.75 | 0.30 | 0.05 |

Structural and Functional Differences

The substituents on the phenyl ring significantly alter chemical reactivity and applications:

Table 2: Key Structural Variants and Their Properties

*Estimated based on similar structures.

- Electron-Withdrawing Groups (e.g., -CF₃, -COOMe) : Enhance stability in oxidative environments, making these esters suitable for ROS-responsive drug delivery .

- Hydrogen-Bonding Groups (e.g., -OH, 2-oxo-pyrrolidinyl): Improve interactions with biological targets or polymer matrices, as seen in periodontitis treatment nanoparticles .

- Steric Hindrance (e.g., 3-methyl) : May slow reaction kinetics in Suzuki-Miyaura couplings but improve selectivity .

Reactivity in Cross-Coupling Reactions

- Suzuki-Miyaura Coupling : Electron-deficient esters (e.g., 3-fluoro-4-COOMe) react faster due to enhanced boron electrophilicity.

- Steric Effects : Bulky substituents like 2-oxo-pyrrolidinyl reduce reaction rates but minimize side reactions .

Q & A

Basic Research Questions

Q. What are the optimal solvent systems and reaction conditions for synthesizing 3-Methyl-5-(2-oxo-1-pyrrolidinyl)phenylboronic Acid Pinacol Ester to maximize yield and purity?

- Methodological Answer : Synthesis typically involves esterification of the parent boronic acid with pinacol under mild conditions. Tetrahydrofuran (THF) or dichloromethane (DCM) are common solvents, often with catalysts like DMAP. Post-reaction purification via column chromatography (e.g., silica gel, hexane/ethyl acetate gradients) is critical for removing unreacted starting materials. Yield optimization may require controlled stoichiometry and inert atmospheres to prevent boronic acid oxidation .

Q. How does the solubility profile of this compound influence its handling and storage in laboratory settings?

- Methodological Answer : Pinacol esters generally exhibit enhanced solubility in polar solvents like chloroform and acetone compared to parent boronic acids . Storage at -20°C in airtight, moisture-free containers is essential to prevent ester hydrolysis. Pre-dissolving in anhydrous DMSO or THF (for biological assays) avoids recrystallization issues during experimental workflows .

Q. What safety precautions are necessary when handling this compound, given its hazard profile?

- Methodological Answer : Safety data for structurally similar boronic esters indicate risks of skin/eye irritation (H315, H319) and respiratory sensitization (H335). Use PPE (gloves, goggles), work in fume hoods, and implement spill containment protocols. Waste disposal should comply with local regulations for organoboron compounds .

Advanced Research Questions

Q. How do substituents on the phenyl ring (e.g., methyl, pyrrolidinyl) affect the reactivity and selectivity in Suzuki-Miyaura couplings?

- Methodological Answer : The methyl group at the 3-position enhances steric hindrance, potentially slowing transmetallation but improving regioselectivity. The 2-oxo-pyrrolidinyl moiety may act as a directing group, stabilizing transition states via hydrogen bonding. Comparative studies with analogs (e.g., 2-chloro-5-fluoro derivatives) suggest electronic effects from substituents modulate oxidative addition rates with palladium catalysts .

Q. What methodological approaches are used to analyze the compound's interaction with diol-containing biomolecules for targeted drug delivery?

- Methodological Answer : Fluorescence quenching assays or surface plasmon resonance (SPR) can quantify reversible binding to diols (e.g., glycoproteins). For drug delivery, boronic ester-functionalized micelles or cyclodextrin carriers (e.g., HPAP-modified systems) are designed to release payloads under specific pH or ROS conditions. Stability in physiological buffers must be validated via HPLC or LC-MS to confirm controlled release kinetics .

Q. How can contradictory data on reaction outcomes with similar boronic esters be resolved when designing new synthetic routes?

- Methodological Answer : Contradictions often arise from solvent polarity or catalyst choice. For example, THF may favor mono-arylation in Suzuki couplings, while DMF promotes di-arylation. Systematic screening using design of experiments (DoE) can isolate variables. Computational modeling (DFT) of transition states may clarify substituent effects on reaction pathways .

Q. What strategies optimize the compound's stability in aqueous environments for biological applications?

- Methodological Answer : Co-formulating with cyclodextrins or liposomes shields the boronic ester from hydrolysis. Alternatively, pro-drug strategies using pH-sensitive linkers (e.g., acyloxyalkyl groups) delay degradation. Stability assays in PBS (pH 7.4) with LC-MS monitoring over 24–72 hours are recommended to validate these approaches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.